2-(Diphenylphosphino)benzoic acid

Catalog No.
S704513
CAS No.
17261-28-8
M.F
C19H15O2P
M. Wt
306.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diphenylphosphino)benzoic acid

CAS Number

17261-28-8

Product Name

2-(Diphenylphosphino)benzoic acid

IUPAC Name

2-diphenylphosphanylbenzoic acid

Molecular Formula

C19H15O2P

Molecular Weight

306.3 g/mol

InChI

InChI=1S/C19H15O2P/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21)

InChI Key

UYRPRYSDOVYCOU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions:

-(Diphenylphosphino)benzoic acid (also known as (2-Carboxyphenyl)diphenylphosphine) is primarily used as a ligand in transition-metal catalyzed cross-coupling reactions. These reactions are powerful tools in organic synthesis, allowing the formation of carbon-carbon bonds between different organic molecules.

The diphenylphosphino group of 2-(Diphenylphosphino)benzoic acid binds to the transition metal center, while the carboxylic acid group acts as a chelating group, further stabilizing the complex. This combination provides a versatile ligand suitable for various cross-coupling reactions, including:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (Ar-X) and various nucleophiles (Nu) using a palladium catalyst.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids (Ar-B(OH)2 or R-B(OH)2) and various electrophiles (RX) using a palladium catalyst.
  • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents (R-SnX3) and various electrophiles (RX) using a palladium catalyst.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes (RC≡CH) and aryl or vinyl halides (Ar-X or R-X) using a palladium catalyst and a copper co-catalyst.
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents (RZnX) and various electrophiles (RX) using a palladium or nickel catalyst.
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides (Ar-X or R-X) using a palladium catalyst.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes (R2SiX2) and various electrophiles (RX) using a palladium catalyst.

The effectiveness of 2-(Diphenylphosphino)benzoic acid as a ligand stems from its ability to balance electronic and steric properties around the transition metal center. This balance allows for efficient catalytic activity while maintaining selectivity for the desired product.

Other Potential Applications:

Beyond its established role in cross-coupling reactions, 2-(Diphenylphosphino)benzoic acid is being explored for other potential applications. These include:

  • Development of new catalysts: Researchers are investigating the use of 2-(Diphenylphosphino)benzoic acid in the design of novel catalysts for various organic transformations, including asymmetric synthesis and hydrogenation reactions.
  • Material science applications: The unique properties of 2-(Diphenylphosphino)benzoic acid, such as its ability to bind to metal surfaces, are being explored for potential applications in material science, such as the development of new functional materials.

2-(Diphenylphosphino)benzoic acid is an organophosphorus compound with the molecular formula C₁₉H₁₅O₂P and a CAS number of 17261-28-8. This compound features a benzoic acid moiety substituted with a diphenylphosphino group at the ortho position. It is typically encountered as a white to pale yellow crystalline powder and has applications in various fields, including organic synthesis and coordination chemistry .

DPBA functions as a chelating ligand in the SHOP process catalysts. It coordinates to a metal center (often palladium or nickel) through the Ph2P group, forming a complex that activates ethylene and other alpha-olefins for chain growth polymerization. The specific details of the mechanism depend on the exact catalyst system employed.

  • Dust: Inhalation of DPBA dust can irritate the respiratory tract. Wear appropriate personal protective equipment (PPE) such as a respirator when handling the powder form.
  • Skin and Eye Contact: DPBA may cause skin or eye irritation. Wear gloves and safety glasses when working with the compound.
  • Disposal: Dispose of DPBA according to local regulations for hazardous waste.
, primarily due to its acidic carboxyl group and the nucleophilic nature of the phosphino group. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Metal Complexation: The phosphino group can coordinate with transition metals, forming metal complexes that are useful in catalysis.
  • Nucleophilic Substitution: The phosphino group can engage in nucleophilic substitution reactions, reacting with alkyl halides or acyl halides to form phosphine derivatives.

The biological activity of 2-(Diphenylphosphino)benzoic acid has been explored in various studies. It exhibits potential antitumor properties, particularly through its ability to form complexes with metal ions that can interact with biological targets. Additionally, the compound has shown promise in modulating enzyme activity, which could be beneficial in drug development and therapeutic applications .

Several synthesis methods for 2-(Diphenylphosphino)benzoic acid have been reported:

  • Direct Phosphination: This method involves the reaction of benzoic acid with diphenylphosphine in the presence of a suitable catalyst, often yielding high purity.
  • Arbusov Reaction: In this approach, phosphorus trihalides are reacted with benzoic acid derivatives to introduce the diphenylphosphino group.
  • Grignard Reaction: The compound can also be synthesized using Grignard reagents with appropriate electrophiles, allowing for further functionalization .

2-(Diphenylphosphino)benzoic acid finds applications in various domains:

  • Catalysis: Used as a ligand in coordination chemistry, enhancing catalytic activity in various reactions.
  • Organic Synthesis: Serves as an intermediate for synthesizing more complex organophosphorus compounds.
  • Material Science: Potential applications in developing new materials due to its unique electronic properties.

Studies have indicated that 2-(Diphenylphosphino)benzoic acid interacts favorably with transition metals, forming stable complexes that exhibit enhanced catalytic properties. These interactions are crucial for understanding its role in catalysis and biological systems. Research has also focused on its interactions with biomolecules, which may lead to novel therapeutic agents .

Several compounds share structural or functional similarities with 2-(Diphenylphosphino)benzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
DiphenylphosphinePhosphineLacks carboxylic acid functionality
Benzoic AcidCarboxylic AcidDoes not contain phosphorus
TriphenylphosphinePhosphineMore bulky; lacks acidic functionality
2-(Diethylphosphino)benzoic AcidOrganophosphorus CompoundDifferent alkyl substituents affecting reactivity

2-(Diphenylphosphino)benzoic acid is unique due to its combination of a phosphino group and a carboxylic acid, providing distinct reactivity patterns not found in other similar compounds.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17261-28-8

Wikipedia

2-(Diphenylphosphino)benzoic acid

General Manufacturing Information

Benzoic acid, 2-(diphenylphosphino)-: ACTIVE

Dates

Modify: 2023-08-15

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